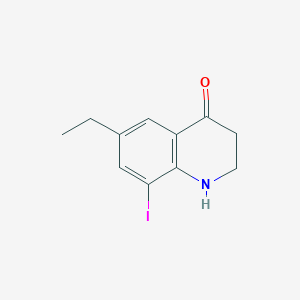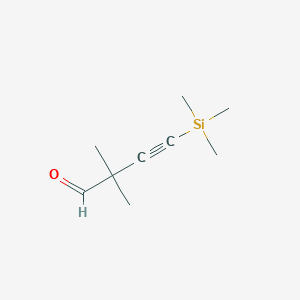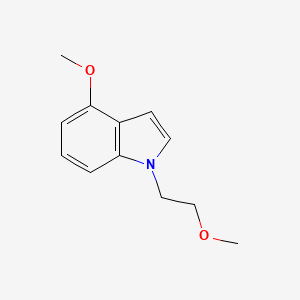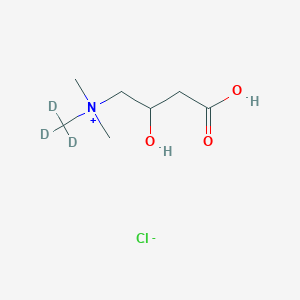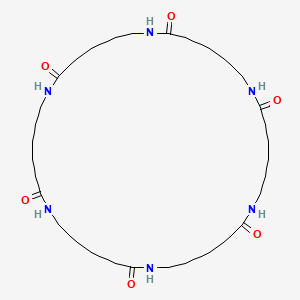
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone is a complex organic compound with the molecular formula C36H66N6O6This compound is characterized by its unique structure, which includes multiple nitrogen and oxygen atoms arranged in a cyclic pattern .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone typically involves the polymerization of caprolactam. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the hexameric structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization processes, where caprolactam is subjected to controlled conditions to yield the desired hexamer. The process may also include purification steps to ensure the compound’s high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxides, while reduction can produce various amines .
Applications De Recherche Scientifique
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mécanisme D'action
The mechanism by which 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparaison Avec Des Composés Similaires
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone: This compound has a similar structure but differs in the position of the oxygen atoms.
Caprolactam Tetramer: A smaller analog with fewer repeating units, used in similar applications but with different properties.
Uniqueness: 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone is unique due to its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
865-14-5 |
|---|---|
Formule moléculaire |
C36H66N6O6 |
Poids moléculaire |
678.9 g/mol |
Nom IUPAC |
1,8,15,22,29,36-hexazacyclodotetracontane-2,9,16,23,30,37-hexone |
InChI |
InChI=1S/C36H66N6O6/c43-31-19-7-1-13-25-37-32(44)20-8-2-15-27-39-34(46)22-10-4-17-29-41-36(48)24-12-6-18-30-42-35(47)23-11-5-16-28-40-33(45)21-9-3-14-26-38-31/h1-30H2,(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,41,48)(H,42,47) |
Clé InChI |
VIBRWXMFTOKNOM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
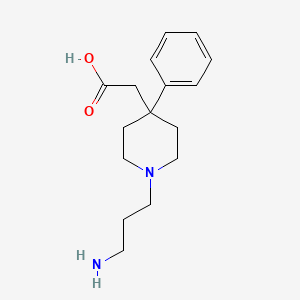
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

